Dipotassium 2-ethylhexyl phosphate
Description
Contextualization within the Landscape of Organophosphate Chemistry
Organophosphorus chemistry is a vast and dynamic field of organic chemistry, encompassing compounds with a phosphorus-carbon bond. longdom.orgtaylorandfrancis.com These compounds are structurally diverse and include esters of phosphoric acid, which can be mono-, di-, or triesters depending on the number of organic groups attached. wikipedia.org Organophosphates are integral to biochemistry, forming the backbone of DNA and RNA, and are crucial for energy transfer in the form of ATP. wikipedia.org Industrially, they are used as pesticides, flame retardants, plasticizers, and hydraulic fluids. taylorandfrancis.comwikipedia.org
Dipotassium (B57713) 2-ethylhexyl phosphate (B84403), with the chemical formula C8H17K2O4P, is a diester of phosphoric acid. smolecule.com It is structurally characterized by a central phosphate group bonded to a 2-ethylhexyl group and two potassium ions. This structure imparts both lipophilic (the branched alkyl chain) and hydrophilic (the ionic phosphate group) properties, classifying it as an anionic surfactant. Its parent acid, di(2-ethylhexyl)phosphoric acid (DEHPA), is a well-known and extensively studied extractant in hydrometallurgy. wikipedia.org The conversion of the acidic phosphate to its dipotassium salt significantly alters its solubility and interfacial behavior, making it highly soluble in water whereas its parent acid is not. vulcanchem.com
Academic Significance and Emerging Research Trajectories
The academic significance of Dipotassium 2-ethylhexyl phosphate stems primarily from its properties as a surface-active agent and its relationship to its parent acid, DEHPA. Its ability to reduce surface tension and form micelles in aqueous solutions is a key feature driving its use in research. vulcanchem.com
Detailed research findings indicate its utility as an emulsifier and surfactant in various industrial and research applications, particularly in the formulation of textile treatments and dyes. smolecule.com The synthesis typically involves the reaction of 2-ethylhexanol with a phosphorylating agent like phosphorus oxychloride, followed by neutralization with potassium hydroxide (B78521). smolecule.com
An emerging research trajectory involves leveraging its surfactant properties in materials science. For instance, the parent acid, DEHPA, has been successfully used as a cosurfactant in the synthesis of mesoporous silica (B1680970) microspheres, where it plays a critical role in stabilizing the suspension and controlling particle morphology. nih.gov This suggests that this compound could be investigated for similar roles in aqueous-based nanoparticle synthesis, acting as a template or stabilizer. Furthermore, the extensive use of DEHPA in the solvent extraction of lanthanides and uranium highlights the strong chelating ability of the phosphate head group. wikipedia.org This points toward potential research into the coordination chemistry of this compound with various metal ions in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H17K2O4P | smolecule.com |
| Molecular Weight | 286.39 g/mol | smolecule.com |
| Appearance | White, odorless compound | vedantu.com |
| Solubility | Highly soluble in water, moderately soluble in organic solvents | vulcanchem.com |
| Surface Activity | Reduces surface tension to 30–35 mN/m | vulcanchem.com |
| Thermal Stability | Stable up to 200°C | vulcanchem.com |
| pH Stability | Stable in a pH range of 5–9 | vulcanchem.com |
Delineation of Research Gaps and Future Investigative Avenues
Despite its industrial use, detailed academic studies specifically on this compound are less common compared to its parent acid, DEHPA. This disparity presents several research gaps and opportunities for future investigation.
A primary research gap is the comprehensive characterization of its solution behavior. While it is known to be a surfactant, detailed studies on its critical micelle concentration (CMC), aggregation number, and the thermodynamics of micellization under varying conditions (e.g., temperature, ionic strength, pH) are lacking. Such fundamental data are crucial for optimizing its use in any application involving self-assembly.
Future investigative avenues could include:
Advanced Materials Synthesis: Exploring its role as a structure-directing agent or stabilizer in the synthesis of novel nanomaterials, such as metallic nanoparticles, quantum dots, or porous polymers in aqueous systems. Its defined ionic headgroup and branched alkyl tail could offer unique control over particle size and morphology.
Phase-Transfer Catalysis: Investigating its efficacy as a phase-transfer catalyst for organic reactions involving an aqueous and an organic phase. Its ability to transport ionic reactants across the phase boundary could enhance reaction rates and yields.
Enhanced Metal Ion Sequestration: While DEHPA is used for extraction into organic solvents, the water-soluble this compound could be studied for the selective binding and sequestration of metal ions from aqueous streams, potentially for environmental remediation or recovery of valuable metals.
Interfacial Science: Probing the behavior of this compound at liquid-liquid and solid-liquid interfaces. Understanding its adsorption characteristics and the structure of the resulting interfacial films is key to its application in emulsions, foams, and dispersions.
Analytical Method Development: The development of robust and sensitive analytical techniques for the detection and quantification of this compound in complex industrial or environmental matrices is another area ripe for exploration, building on the broader research into organophosphate analysis. researchgate.netrsc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67989-97-3 |
|---|---|
Molecular Formula |
C8H17K2O4P |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI Key |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Water or Solvent Wet Solid; NKRA |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of Dipotassium 2 Ethylhexyl Phosphate
Regiospecific Synthesis Approaches and Reaction Optimization
The core of synthesizing the target compound lies in the precise formation of a phosphate (B84403) ester from 2-ethylhexanol. This involves controlling the esterification and phosphorylation steps to achieve the desired molecular structure before the final salt formation.
The formation of the phosphate ester precursor to Dipotassium (B57713) 2-ethylhexyl phosphate involves the reaction of 2-ethylhexanol with a suitable phosphorylating agent. Common industrial methods utilize reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). wikipedia.org
When phosphorus pentoxide is used, it reacts with the alcohol to produce a mixture of mono- and di-esters of phosphoric acid. ecetoc.orgncsu.edu The reaction with P₂O₅ and water is often tuned to favor the formation of the monoester. ncsu.eduresearchgate.net The ratio of mono- to diester is dependent on factors such as the stoichiometry of the reactants and the alkyl chain length of the alcohol. ncsu.edu For instance, reacting 2-ethylhexanol with phosphorus pentoxide would yield a mixture containing 2-ethylhexyl phosphate and bis(2-ethylhexyl) phosphate.
Alternatively, the use of phosphorus oxychloride is a dominant industrial route for producing organophosphates. wikipedia.org This reaction proceeds via alcoholysis, where three molecules of the alcohol react with one molecule of POCl₃ to form a triester, with hydrogen chloride (HCl) as a byproduct. wikipedia.org To obtain the desired mono- or di-ester, the stoichiometry must be carefully controlled. The HCl generated can be undesirable as it can lead to side reactions, though this can be mitigated by using a base or by sparging. wikipedia.org
Following the creation of the acidic phosphate ester (mono- or di-2-ethylhexyl phosphate), a neutralization step with a potassium base, such as potassium hydroxide (B78521), is required to yield Dipotassium 2-ethylhexyl phosphate.
The fundamental mechanism of phosphorylation involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center of the phosphorylating agent. libretexts.orglibretexts.org In enzymatic systems, kinases catalyze the transfer of a phosphate group from a donor like Adenosine triphosphate (ATP) to an alcohol. libretexts.orglibretexts.org While not directly applicable to industrial synthesis of this specific compound, the principle of the alcohol as the nucleophile is conserved.
In chemical synthesis, when using a reagent like POCl₃, the reaction is a nucleophilic substitution. For P₂O₅, the mechanism is akin to the dehydration of phosphoric acid followed by esterification. wikipedia.org Kinetic studies of phosphorylation reactions, such as the transphosphorylation catalyzed by the glucose Enzyme II complex, have shown a Bi-Bi Sequential mechanism, which suggests that the enzyme possesses distinct, non-overlapping binding sites for the sugar and sugar phosphate substrates. nih.gov Such studies indicate that the binding of substrates can occur in a cooperative manner. nih.gov The phosphorylation of protein phosphatase 1 has been shown to primarily increase the Michaelis constant (Km) for its substrates with little change to the maximum reaction velocity (Vmax), indicating that the modification affects substrate binding. nih.gov These findings from related systems provide insight into the factors—substrate binding and catalytic turnover—that govern the rates of phosphorylation reactions.
Catalysis plays a crucial role in optimizing the synthesis of organophosphate esters, enhancing reaction rates, and improving selectivity. In the widely used POCl₃ pathway, Lewis acids such as aluminum trichloride (B1173362) or magnesium chloride are often employed as catalysts to facilitate the reaction. wikipedia.org
Beyond traditional Lewis acids, a variety of catalytic systems have been developed for phosphorylation. These include nucleophilic phosphine (B1218219) catalysts, which can activate a range of substrates under mild conditions. nih.gov Metal complexes have also been designed and studied for their catalytic activity in the hydrolysis and formation of organophosphate esters. dtic.mil For instance, cobalt(II) and zinc(II) complexes of tris-imidazol-2-yl phosphines have been evaluated as catalysts for the hydrolysis of phosphonate (B1237965) esters. dtic.mil In some green chemistry approaches, molecular iodine has been used as a catalyst with hydrogen peroxide as the oxidant for the phosphorylation of alcohols. organic-chemistry.org The choice of catalyst can significantly impact the reaction's efficiency and the purity of the resulting product by minimizing side reactions.
| Catalyst System | Reactants | Key Observation | Reference |
|---|---|---|---|
| Aluminum trichloride (AlCl₃) or Magnesium chloride (MgCl₂) | Phosphorus oxychloride (POCl₃), Alcohols | Commonly used in industrial routes; facilitates alcoholysis but can lead to HCl by-product. | wikipedia.org |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Dimethyl isopropenyl phosphate (iPP), Primary Alcohols | Achieves selective phosphorylation of primary alcohols at room temperature with high conversion and yield. | rsc.org |
| Co(II) complexes of tris-imidazol-2-yl phosphines | Phosphonate esters (for hydrolysis) | Promotes hydrolysis of phosphonate esters, demonstrating catalytic activity of metal complexes. | dtic.mil |
| Molecular Iodine (I₂) / H₂O₂ | Alcohols, Phosphites | Provides a metal-free method for synthesizing phosphorus triesters under mild conditions. | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. rsc.orgsciencedaily.com These principles advocate for the reduction of waste, maximization of atom economy, use of renewable resources, and enhancement of energy efficiency.
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.orgnih.govacs.org Reactions with high atom economy are inherently less wasteful. wikipedia.orgacs.org
The synthesis of phosphate esters can be evaluated through this lens. For example, a synthesis route using phosphorus oxychloride (POCl₃) and 2-ethylhexanol to form a triester generates three moles of HCl as a byproduct for every mole of triester produced, resulting in lower atom economy. wikipedia.org In contrast, an addition reaction, such as the direct reaction of an alcohol with P₂O₅, has a theoretically higher atom economy as there are no leaving groups that become waste products. ncsu.edu
Solvent-free reaction conditions are another tenet of green chemistry. rsc.org Microwave-assisted synthesis is one such technique that can accelerate reactions, often without the need for a solvent. thieme-connect.com Microwave irradiation has been successfully applied to the esterification of phosphinic acids and the selective monoesterification of phosphonic acids, representing a greener alternative to conventional heating methods. thieme-connect.com
| Reaction Type | Simplified Reaction Equation | Desired Product | Byproducts | Theoretical Atom Economy | Reference |
|---|---|---|---|---|---|
| Addition Reaction | P₂O₅ + 3H₂O → 2H₃PO₄ H₃PO₄ + 2ROH → (RO)₂P(O)OH + 2H₂O | Dialkyl Phosphate | Water (H₂O) | High (approaches 100% if water is not considered waste) | ncsu.edu |
| Substitution Reaction | POCl₃ + 3ROH → (RO)₃PO + 3HCl | Trialkyl Phosphate | Hydrogen Chloride (HCl) | Lower, due to the mass of the HCl byproduct. | wikipedia.org |
*Note: R represents the 2-ethylhexyl group. The table presents a simplified comparison. Actual atom economy depends on the specific target (mono-, di-, or tri-ester) and subsequent reaction steps.
A key strategy for enhancing the sustainability of chemical production is the use of renewable feedstocks. The "2-ethylhexyl" portion of the target molecule is derived from 2-ethylhexanol. Traditionally, 2-ethylhexanol is produced from petroleum resources. researchgate.netresearchgate.net However, significant progress has been made in producing 2-ethylhexanol from renewable, bio-based sources such as lignocellulosic biomass. researchgate.netresearchgate.net Companies have successfully launched 2-ethylhexanol products based on 100% renewable, traceable mass-balanced carbon content, which significantly reduces the carbon footprint of downstream products. perstorp.comperstorp.comindianchemicalnews.com Utilizing this "bio-2-ethylhexanol" for the synthesis of this compound would be a major step towards a greener product life cycle.
Process intensification is another critical area of green engineering, aiming to create dramatically smaller, cleaner, and more energy-efficient technologies. numberanalytics.comchemcopilot.com It involves innovative strategies like integrating multiple process steps into a single unit or using technologies that enhance mass and heat transfer. numberanalytics.commdpi.com Examples relevant to chemical synthesis include the use of microreactors, which offer superior heat and mass transfer, and reactive distillation, which combines reaction and separation into one unit. mdpi.comvaia.commdpi.com Applying these principles could lead to a more compact, safer, and efficient process for producing this compound, reducing both capital costs and environmental impact. mdpi.com
Formation of Self-Assembled Monolayers (SAMs)
Alkyl phosphates have been shown to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide, tantalum oxide, and niobium oxide. ethz.ch The phosphate head group binds to the metal oxide surface, while the alkyl chains orient themselves away from the surface. ethz.ch This allows for the tailoring of surface properties like hydrophilicity or electrical charge. ethz.ch By using a mixture of different alkyl phosphates, the surface chemistry can be precisely controlled. ethz.ch While this is a modification of a surface using the phosphate, it represents a functionalization of the molecule itself into a larger assembly.
Incorporation into Polymer Matrices
Long-chain alkyl organophosphorus compounds can be used to functionalize the surface of inorganic particles. mdpi.com These surface-functionalized particles can then be incorporated into a polymer matrix to create composite materials with improved properties. mdpi.com this compound could potentially be used in a similar manner, where it acts as a surfactant or a compatibilizer to integrate inorganic fillers into a polymer.
Another strategy involves creating hybrid materials by covalently bonding the functional groups on a molecule to a polymer. For example, amine-functionalized molecules can be reacted with diacyl chlorides to form polyamides. escholarship.org If the 2-ethylhexyl chain of the phosphate were modified to include a reactive group like an amine, it could be incorporated into a polymer chain through post-synthetic polymerization.
Data Tables
Table 1: Synthetic Steps for this compound
| Step | Reactants | Intermediate/Product | Key Considerations | Reference |
| 1A | Phosphorus pentoxide, 2-ethylhexanol | Mixture of mono-, di-, and tri-substituted phosphates | Isolation of D2EHPA based on solubility. | wikipedia.org |
| 1B | Phosphorus trichloride, 2-ethylhexanol | bis-(2-ethylhexyl) hydrogen phosphite (B83602) (BEHHP) | Controlled stoichiometry is crucial for purity. | googleapis.com |
| 2 | bis-(2-ethylhexyl) hydrogen phosphite (BEHHP) | di-(2-ethylhexyl) phosphorochloridate (DEHPC) | Chlorination step. | googleapis.com |
| 3 | di-(2-ethylhexyl) phosphorochloridate (DEHPC) | di(2-ethylhexyl)phosphoric acid (D2EHPA) | Hydrolysis step. | googleapis.com |
| 4 | di(2-ethylhexyl)phosphoric acid (D2EHPA), Potassium hydroxide (KOH) | This compound | Neutralization reaction. | google.com |
Table 2: Potential Post-Synthetic Modification Strategies
| Strategy | Description | Potential Outcome | Relevant Compound Class | Reference |
| Alkyl Chain Functionalization | Introduction of functional groups onto the 2-ethylhexyl chains. | Altered chemical reactivity and properties. | Polymerizable organophosphorus compounds | researchgate.net |
| Coordination to Metal Centers | The phosphate group acts as a ligand to bind metal ions. | Formation of metal-phosphate complexes. | Di(2-ethylhexyl)phosphoric acid | wikipedia.orgescholarship.org |
| Self-Assembled Monolayers (SAMs) | Formation of ordered monolayers on metal oxide surfaces. | Modified surface properties (e.g., wettability). | Alkane phosphates | ethz.ch |
| Incorporation into Polymers | Use as a surface modifier for inorganic particles in polymer composites. | Improved properties of composite materials. | Long-chain alkyl organophosphorus compounds | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Dipotassium 2 Ethylhexyl Phosphate
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Intermolecular Interactions
High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For Dipotassium (B57713) 2-ethylhexyl phosphate (B84403), NMR studies can elucidate the conformation of the flexible 2-ethylhexyl chain and probe the ionic interactions between the phosphate group and the potassium counter-ions.
2D NMR Spectroscopy for Connectivity and Dynamics
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of Dipotassium 2-ethylhexyl phosphate and establishing through-bond connectivities. wikipedia.orgsdsu.eduyoutube.com
A hypothetical ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, the methine proton at the chiral center of the 2-ethylhexyl group would show cross-peaks with the methylene (B1212753) protons of the ethyl and butyl substituents, as well as the adjacent methylene group attached to the phosphate oxygen.
The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive map of the carbon skeleton. sdsu.edu Each CH, CH₂, and CH₃ group in the 2-ethylhexyl chain would be represented by a cross-peak, simplifying the assignment of the often-congested ¹³C NMR spectrum.
Further insights into the spatial arrangement and intermolecular interactions can be gained from through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space, regardless of whether they are connected by chemical bonds. This can help to determine the preferred conformation of the 2-ethylhexyl group and to observe potential clustering or aggregation of the molecules in solution.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O
| Atom Number | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | ~0.9 | ~14 |
| 2 | ~1.3 | ~23 |
| 3 | ~1.3 | ~29 |
| 4 | ~1.3 | ~30 |
| 5 (CH) | ~1.6 | ~40 |
| 6 (CH₂) | ~3.8 | ~68 |
| 7 (CH₃) | ~0.9 | ~11 |
| 8 (CH₂) | ~1.4 | ~24 |
Note: These are estimated chemical shifts and would require experimental verification.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form, which can be crystalline or amorphous. For this compound, ³¹P and ³⁹K ssNMR would be particularly informative.
³¹P ssNMR is highly sensitive to the local environment of the phosphorus nucleus. researchgate.netrsc.org The chemical shift and the chemical shift anisotropy (CSA) can provide details about the symmetry of the phosphate group and the nature of the ionic interactions with the potassium ions. chemrxiv.org Different crystalline polymorphs or the presence of an amorphous phase would likely exhibit distinct ³¹P ssNMR spectra.
³⁹K ssNMR, although more challenging due to the quadrupolar nature of the ³⁹K nucleus and its low gyromagnetic ratio, can directly probe the coordination environment of the potassium ions. sdsu.eduyoutube.com The quadrupolar coupling constant and asymmetry parameter are sensitive to the local electric field gradient at the potassium nucleus, offering insights into the geometry and number of coordinating oxygen atoms from the phosphate groups and potentially water molecules.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Functional Group Environments
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive probe of molecular structure, functional groups, and intermolecular interactions such as hydrogen bonding.
In the case of this compound, the vibrational spectra would be dominated by bands corresponding to the phosphate group and the 2-ethylhexyl chain. The deprotonation of the phosphoric acid to form the dipotassium salt leads to significant changes in the vibrational spectrum. The broad O-H stretching band present in the acidic form, di(2-ethylhexyl) phosphoric acid (D2EHPA), would be absent in the spectrum of the salt.
The key vibrational modes to analyze would be the P=O and P-O-C stretching vibrations. In D2EHPA, the P=O stretching vibration is typically observed around 1230 cm⁻¹. rsc.org Upon deprotonation to form the dipotassium salt, this band is expected to shift to a lower frequency due to the delocalization of the negative charge over the O-P-O group. The symmetric and asymmetric stretching vibrations of the PO₂⁻ group would be prominent. The P-O-C stretching vibrations, typically found in the 1000-1050 cm⁻¹ region, would also be sensitive to the conformational changes in the 2-ethylhexyl group and the interactions with the potassium ions. rsc.org
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phosphate group and the C-C skeletal modes of the alkyl chain. aps.orgirdg.orgresearchgate.net
Interactive Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2960 | C-H stretching vibrations of the 2-ethylhexyl group |
| 1460 | C-H bending vibrations of the 2-ethylhexyl group |
| ~1100-1200 | Asymmetric stretching of PO₂⁻ |
| ~1000-1050 | Symmetric stretching of PO₂⁻ and P-O-C stretching |
Note: These are expected band positions and require experimental confirmation.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Oligomer Detection
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, allowing for the observation of the intact molecular ion or its adducts. colby.edu
The fragmentation of organophosphate esters is influenced by the nature of the alkyl or aryl substituents. irdg.org For this compound, the fragmentation in positive ion mode would likely involve the loss of the 2-ethylhexyl group and subsequent fragmentation of the alkyl chain. In negative ion mode, the deprotonated phosphate species would be observed.
A plausible fragmentation pathway for the [M-K]⁺ ion could involve the initial loss of a neutral alkene (C₈H₁₆) via a McLafferty-type rearrangement, a common pathway for esters with sufficiently long alkyl chains. Subsequent fragmentations could involve further losses from the remaining alkyl chain or cleavage of the P-O bond.
Mass spectrometry can also be utilized to detect the presence of oligomers or aggregates in the solid state or in solution. By carefully controlling the experimental conditions, non-covalent clusters of the type [(K₂(DKEHP))n + K]⁺ could be observed, providing insights into the intermolecular association of the salt. researchgate.net
X-ray Diffraction Studies for Crystal Structure and Polymorphism (if applicable)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD study of this compound would provide precise information on bond lengths, bond angles, and the coordination environment of the potassium ions. It would reveal how the phosphate groups and potassium ions pack in the crystal lattice and the nature of any intermolecular interactions, such as van der Waals forces. acs.org
The conformation of the flexible 2-ethylhexyl group in the solid state would also be determined. Due to the flexibility of the alkyl chain and the possibility of different coordination modes for the potassium ion, this compound may exhibit polymorphism, meaning it can exist in different crystalline forms. rsc.org Powder X-ray diffraction (PXRD) could be used to identify and characterize these different polymorphs, each of which would have a unique diffraction pattern. The study of polymorphism is crucial as different polymorphs can have different physical properties.
While no specific crystal structure data for this compound has been found in the performed searches, studies on other dipotassium organophosphates show that the potassium ions are typically coordinated by multiple oxygen atoms from the phosphate groups, often in a bridging fashion to form polymeric chains or layers. nih.gov
Physicochemical Behavior and Interfacial Phenomena of Dipotassium 2 Ethylhexyl Phosphate in Complex Chemical Systems
Micellization and Self-Assembly Characteristics in Aqueous and Non-Aqueous Media
The aggregation of Dipotassium (B57713) 2-ethylhexyl phosphate (B84403) molecules in solution is a spontaneous process driven by the minimization of unfavorable interactions between the hydrophobic alkyl chains and the solvent. This self-assembly leads to the formation of various organized structures, with the critical micelle concentration (CMC) being a key parameter defining the onset of this phenomenon.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. For dialkyl phosphate surfactants, the CMC is influenced by several factors, including the structure of the hydrophobic chains, the nature of the counter-ion, and the properties of the solvent.
Several factors can influence the CMC of Dipotassium 2-ethylhexyl phosphate:
Alkyl Chain Structure: The branched nature of the two 2-ethylhexyl chains creates steric hindrance that can affect micellar packing and, consequently, the CMC.
Counter-ion (Potassium): The larger, less hydrated potassium ion leads to a lower CMC compared to surfactants with smaller, more hydrated counter-ions like sodium or lithium.
Temperature: Temperature can have a complex effect on the CMC, often exhibiting a minimum value at a specific temperature.
Electrolytes: The addition of electrolytes to the solution generally decreases the CMC of anionic surfactants by reducing the electrostatic repulsion between the head groups.
pH: The pH of the solution can influence the charge of the phosphate head group, although for a salt like this compound, this effect is less pronounced than for its acidic precursor.
Table 1: Comparison of Critical Micelle Concentrations for Related Surfactants
| Surfactant | Counter-ion | Critical Micelle Concentration (mM) |
| Sodium di(2-ethylhexyl) phosphate (NaDEHP) | Sodium | 5.12 |
| This compound | Potassium | < 5.12 (inferred) |
Aggregate Morphology and Supramolecular Structures (e.g., vesicles, lamellar phases)
Above the critical micelle concentration, this compound can form a variety of aggregate morphologies in solution. The specific structure adopted depends on factors such as concentration, temperature, and the presence of additives. While direct imaging or scattering data for this compound is scarce, the behavior of other double-chain dialkyl phosphate surfactants suggests the potential for the formation of several supramolecular structures:
Spherical Micelles: At concentrations just above the CMC, the formation of spherical micelles is expected. In these structures, the hydrophobic 2-ethylhexyl chains form a core, while the polar phosphate head groups are exposed to the aqueous environment.
Rod-like or Cylindrical Micelles: As the surfactant concentration increases, spherical micelles may grow and transform into elongated rod-like or cylindrical structures.
Vesicles: Under certain conditions, particularly in the presence of co-surfactants or specific electrolytes, dialkyl phosphate surfactants can form vesicles. These are spherical bilayers enclosing an aqueous core, resembling a simple model of a biological cell membrane.
Lamellar Phases: At higher concentrations, lamellar phases may form, consisting of extended bilayers of surfactant molecules separated by layers of solvent. These structures can give rise to liquid crystalline phases.
The branched nature of the 2-ethylhexyl chains in this compound likely influences the packing of the surfactant molecules within these aggregates, which in turn affects their size, shape, and stability.
Dynamics of Micellar Formation and Dissociation
The self-assembly of surfactants into micelles is a dynamic equilibrium process. Micelles are not static entities but are constantly forming, breaking down, and exchanging individual surfactant molecules (monomers) with the surrounding solution. The kinetics of these processes are crucial for understanding the behavior of surfactant solutions in applications where interfaces are rapidly created or altered.
The dynamics of micellization are typically characterized by two relaxation times:
A fast relaxation time (τ₁): This is associated with the rapid exchange of monomers between the bulk solution and existing micelles. This process is generally very fast, occurring on the microsecond to nanosecond timescale.
A slow relaxation time (τ₂): This corresponds to the complete breakdown and formation of micelles. For ionic surfactants, this process is typically in the millisecond to second range.
The presence of the two bulky 2-ethylhexyl chains and the specific nature of the potassium counter-ion will influence these relaxation times for this compound. The steric hindrance from the branched chains may affect the rate of monomer insertion and expulsion, while the counter-ion binding influences the stability of the micellar structure. Techniques such as temperature-jump, pressure-jump, and ultrasonic relaxation are commonly used to study these dynamic processes.
Adsorption and Desorption Kinetics at Solid-Liquid and Liquid-Liquid Interfaces
The amphiphilic nature of this compound drives its adsorption at interfaces, such as the boundary between a liquid and a solid or between two immiscible liquids. This interfacial activity is fundamental to its role in various applications, including emulsification, dispersion, and surface modification.
Surface Tension Reduction and Interfacial Rheology
A key characteristic of surfactants is their ability to reduce the surface tension of a liquid or the interfacial tension between two liquids. By adsorbing at the air-water or oil-water interface, this compound molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their polar head groups remaining in the water. This molecular arrangement disrupts the cohesive energy at the interface, leading to a decrease in surface tension.
The effectiveness of a surfactant in reducing surface tension is often quantified by the surface pressure, which is the difference between the surface tension of the pure solvent and that of the surfactant solution.
Interfacial Rheology deals with the response of an interfacial layer to an applied stress or strain. The presence of an adsorbed layer of this compound can impart viscoelastic properties to the interface. These properties are crucial for the stability of emulsions and foams. The key parameters in interfacial rheology are:
Interfacial Elasticity (or Dilatational Modulus): This measures the ability of the interface to resist changes in area. A higher interfacial elasticity generally leads to more stable emulsions and foams.
Interfacial Viscosity: This represents the resistance of the interface to flow.
The rheological properties of the interfacial film formed by this compound will be influenced by the packing of the surfactant molecules at the interface, which is in turn affected by the branched alkyl chains and the nature of the potassium counter-ion.
Thermodynamics of Adsorption onto Diverse Substrates
The adsorption of this compound onto a solid substrate from a solution is a thermodynamically driven process. The spontaneity and extent of adsorption can be understood by examining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the process.
The primary driving forces for the adsorption of an anionic surfactant like this compound onto a substrate include:
Electrostatic Interactions: If the substrate surface is positively charged, there will be a strong electrostatic attraction for the negatively charged phosphate head groups.
Hydrophobic Interactions: The nonpolar 2-ethylhexyl chains have a tendency to move from the aqueous phase to the less polar solid surface, a process driven by an increase in the entropy of the system.
Chemical Interactions: Specific chemical interactions, such as hydrogen bonding or complexation between the phosphate head group and surface functional groups, can also contribute to adsorption.
The nature of the substrate plays a critical role in the thermodynamics of adsorption. For example:
On polar, hydrophilic substrates (e.g., silica (B1680970), metal oxides): Adsorption is often initiated by electrostatic interactions, followed by the formation of surfactant aggregates (hemimicelles or admicelles) on the surface at higher concentrations, driven by hydrophobic interactions between the adsorbed surfactant tails.
On nonpolar, hydrophobic substrates (e.g., polymers, graphite): Adsorption is primarily driven by hydrophobic interactions between the 2-ethylhexyl chains and the surface.
The thermodynamics of adsorption can be investigated by measuring adsorption isotherms at different temperatures. An adsorption isotherm describes the relationship between the amount of surfactant adsorbed onto the substrate and its equilibrium concentration in the solution at a constant temperature. Common isotherm models used to analyze surfactant adsorption include the Langmuir, Freundlich, and BET models. From the temperature dependence of the adsorption isotherm, the enthalpy and entropy of adsorption can be calculated, providing insights into the nature of the forces driving the adsorption process.
Table 2: Summary of Physicochemical Phenomena
| Phenomenon | Key Parameters/Characteristics | Influencing Factors |
| Micellization | Critical Micelle Concentration (CMC) | Alkyl chain structure, counter-ion, temperature, electrolytes, pH |
| Self-Assembly | Spherical & rod-like micelles, vesicles, lamellar phases | Concentration, temperature, additives |
| Micellar Dynamics | Fast (τ₁) and slow (τ₂) relaxation times | Surfactant structure, counter-ion binding |
| Interfacial Adsorption | Surface tension reduction, interfacial elasticity, interfacial viscosity | Molecular packing at the interface |
| Thermodynamics of Adsorption | Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), adsorption isotherms | Nature of substrate, electrostatic and hydrophobic interactions |
Electrokinetic Properties and Zeta Potential Measurements in Colloidal Systems
The electrokinetic behavior of this compound in colloidal systems is fundamentally governed by the formation of an electrical double layer at the interface between dispersed particles and the surrounding aqueous medium. As a salt of a di-ester of phosphoric acid, this compound dissociates in water to yield potassium cations (K⁺) and the 2-ethylhexyl phosphate anion [(C₈H₁₇O)₂PO₂]⁻. These amphiphilic anions readily adsorb onto the surface of colloidal particles, particularly those with hydrophobic surfaces, or self-assemble into micelles, thereby imparting a net negative surface charge.
This surface charge leads to the formation of an electrical double layer, which consists of the charged surface and a layer of counter-ions (in this case, primarily K⁺ ions) attracted to the surface. The zeta potential (ζ) is the electric potential at the slipping plane, which is the boundary of the layer of ions that moves with the particle as it travels through the solution. The magnitude and sign of the zeta potential are critical indicators of the stability of a colloidal dispersion. A high absolute zeta potential value (typically > ±30 mV) results in strong electrostatic repulsion between particles, preventing aggregation and leading to a stable dispersion.
The zeta potential of dispersions containing this compound is influenced by several factors:
Concentration: As the concentration of this compound increases, the adsorption of the 2-ethylhexyl phosphate anion onto surfaces generally increases, leading to a more negative zeta potential up to a certain saturation point.
pH: The pH of the aqueous phase can influence the surface chemistry of the colloidal particles and the charge of the phosphate head group. However, as this compound is a salt of a relatively strong acidic ester, its charge is less dependent on pH compared to weaker acids.
Ionic Strength: An increase in the ionic strength of the solution, through the addition of other salts, leads to a compression of the electrical double layer. This compression shields the surface charge, resulting in a decrease in the magnitude of the zeta potential and potentially leading to colloidal instability.
While specific experimental data for the zeta potential of this compound in various systems is not extensively available in the public domain, the expected trends can be illustrated. The following table provides a hypothetical representation of how zeta potential might vary with concentration and ionic strength for a model colloidal dispersion stabilized by this compound.
Table 1: Illustrative Zeta Potential of a Polystyrene Latex Dispersion in the Presence of this compound This data is illustrative and based on general principles of colloid science, not on direct experimental measurements for this specific compound.
| Concentration of this compound (mM) | Ionic Strength (mM NaCl) | Hypothetical Zeta Potential (mV) |
|---|---|---|
| 0.1 | 1 | -25 |
| 0.5 | 1 | -40 |
| 1.0 | 1 | -55 |
| 1.0 | 10 | -35 |
Solution Rheology and Viscoelastic Properties of this compound Dispersions
The rheological behavior of aqueous dispersions of this compound is closely linked to the self-assembly of the 2-ethylhexyl phosphate anions in solution. As an amphiphilic molecule, it can form various microstructures depending on its concentration, which in turn dictate the flow properties of the solution.
At very low concentrations, below the critical micelle concentration (CMC), the solution is expected to exhibit Newtonian behavior, with a viscosity only slightly greater than that of water. In this regime, the 2-ethylhexyl phosphate anions are primarily present as individual ions.
Once the concentration exceeds the CMC, the anions begin to self-assemble into spherical micelles. This leads to an increase in the solution's viscosity due to the increased volume fraction of the dispersed phase and the interactions between the micelles. At concentrations just above the CMC, the solution typically remains Newtonian.
As the concentration is further increased, a transition from spherical to larger, non-spherical aggregates, such as rod-like or worm-like micelles, can occur. This structural transition is a key factor in the development of non-Newtonian and viscoelastic properties. These elongated micelles can entangle, forming a transient network structure within the solution. This network can resist deformation under low stress but can be broken down under higher shear, leading to several characteristic rheological behaviors:
Shear-Thinning (Pseudoplasticity): At low shear rates, the entangled network of micelles results in a high viscosity. As the shear rate increases, the micelles align with the direction of flow, and the network is disrupted, leading to a decrease in viscosity.
Viscoelasticity: The entangled micellar network imparts elastic properties to the solution in addition to its viscous nature. This can be observed in oscillatory shear experiments, where the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, can be measured. In a viscoelastic solution of entangled micelles, G' is often comparable to or greater than G'' at low frequencies.
The rheological properties are also sensitive to temperature and the presence of electrolytes. An increase in temperature can disrupt the micellar structures, leading to a decrease in viscosity. The addition of salt can screen the electrostatic repulsion between the charged head groups of the anions in the micelles, which can promote the growth of micelles and enhance viscoelasticity up to a certain salt concentration, beyond which it may lead to phase separation.
The following table provides a hypothetical illustration of the viscosity of an aqueous this compound solution as a function of its concentration and the applied shear rate, demonstrating the transition from Newtonian to shear-thinning behavior.
Table 2: Illustrative Viscosity of Aqueous this compound Solutions at 25°C This data is for illustrative purposes to demonstrate expected rheological trends and is not based on direct experimental measurements for this specific compound.
| Concentration (wt%) | Shear Rate (s⁻¹) | Hypothetical Viscosity (mPa·s) | Rheological Behavior |
|---|---|---|---|
| 0.1 | 10 | 1.1 | Newtonian |
| 0.1 | 100 | 1.1 | Newtonian |
| 5.0 | 10 | 5.2 | Newtonian |
| 5.0 | 100 | 5.2 | Newtonian |
| 20.0 | 1 | 500 | Shear-Thinning |
| 20.0 | 10 | 250 | Shear-Thinning |
Mechanistic Role of Dipotassium 2 Ethylhexyl Phosphate in Advanced Materials Science and Separation Technologies
Functionality as an Emulsifier and Dispersant in Emulsion Polymerization
While specific research detailing the use of Dipotassium (B57713) 2-ethylhexyl phosphate (B84403) in emulsion polymerization is limited, its structural similarity to other alkyl phosphate salts suggests it can serve as an effective emulsifier and dispersant. The functionality of such compounds in emulsion polymerization is critical for the synthesis of stable polymer latexes. The following sections describe the expected mechanistic role of Dipotassium 2-ethylhexyl phosphate based on the established principles of emulsion polymerization and the known behavior of analogous surfactants.
Influence on Monomer Droplet Stabilization and Polymerization Kinetics
In emulsion polymerization, the emulsifier plays a crucial role in stabilizing monomer droplets in the aqueous phase. This compound, with its ionic head group and bulky hydrocarbon tails, would adsorb at the monomer-water interface, creating a protective layer around the monomer droplets. This layer prevents coalescence through electrostatic and steric repulsion, ensuring a stable emulsion.
The concentration of the emulsifier can significantly influence the polymerization kinetics. An increase in the concentration of this compound would lead to a larger number of micelles and stabilized monomer droplets, which in turn can affect the rate of polymerization. The kinetics of emulsion polymerization are complex and can be influenced by factors such as the initiator concentration and the monomer feed rate.
Role in Particle Nucleation and Growth Mechanisms
Particle nucleation in emulsion polymerization can occur through micellar nucleation, homogeneous nucleation, or droplet nucleation. When the emulsifier concentration is above its critical micelle concentration (CMC), monomer molecules can diffuse into the micelles, where polymerization is initiated, leading to the formation of polymer particles. The number of particles formed is highly dependent on the emulsifier concentration.
Surface Chemistry of Polymer Latex Particles
The surface of the polymer latex particles will be decorated with the 2-ethylhexyl phosphate anions, with the potassium counter-ions present in the surrounding aqueous phase. This surface chemistry imparts a negative charge to the latex particles, contributing to their colloidal stability. The nature of the emulsifier on the particle surface can also influence the properties of the final polymer film, such as its water resistance and adhesion. The presence of the phosphate groups on the surface can provide sites for further functionalization or interaction with other components in a formulation.
Application in Liquid-Liquid Extraction Systems for Metal Ions: Mechanistic Insights
Di(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely used extractant for the separation and purification of a variety of metal ions. regulations.gov The use of its potassium salt, this compound, or more commonly, the partial neutralization of D2EHPA with a potassium base, is a common strategy to control the pH of the extraction system and enhance the extraction efficiency. The active extracting species is the deprotonated D2EHPA anion.
Complexation Chemistry and Stoichiometry with Target Ions
The extraction of metal ions (Mⁿ⁺) by D2EHPA (represented as (HR)₂) in a nonpolar organic solvent typically proceeds via a cation exchange mechanism. The stoichiometry of the extracted metal-organic complex depends on the metal ion and the extraction conditions. For many divalent metal ions, the extraction reaction can be generalized as:
Mⁿ⁺ (aq) + n(HR)₂ (org) ⇌ M(R)ₙ(HR)ₙ (org) + nH⁺ (aq)
In nonpolar solvents, D2EHPA exists as a dimer, (HR)₂, through hydrogen bonding. orientjchem.org The extraction process involves the exchange of protons from the D2EHPA dimer for the metal ion, leading to the formation of a neutral complex that is soluble in the organic phase.
The stoichiometry of the extracted complexes for various metal ions has been determined in numerous studies. For example, the extraction of Cu(II) with D2EHPA has been shown to form a 1:2 metal-to-ligand complex. atamankimya.com
Table 1: Stoichiometry of Metal Ion Extraction with D2EHPA
| Metal Ion | Typical Stoichiometric Ratio (Metal:D2EHPA) | Reference |
|---|---|---|
| Cu(II) | 1:2 | atamankimya.com |
| Co(II) | 1:2 | orientjchem.org |
| Fe(III) | 1:3 | calibrechem.com |
| Al(III) | 1:3 | nih.gov |
| Y(III) | 1:3 |
This table is interactive. Click on the headers to sort the data.
Interfacial Transport Mechanisms and Mass Transfer Kinetics
For many metal extraction systems using D2EHPA, the reaction is believed to occur at the interface, where the amphiphilic D2EHPA molecules are adsorbed. The rate of extraction can be controlled by the rate of the chemical reaction at the interface or by the rate of diffusion of the species to and from the interface. calibrechem.com
The mass transfer kinetics are influenced by several factors, including the concentrations of the metal ion and the extractant, the pH of the aqueous phase, the temperature, and the interfacial area. For the extraction of Co(II) with D2EHPA, the process was found to be chemically controlled, with a calculated activation energy of 13.80 kcal mol⁻¹. orientjchem.org In the case of Fe(III) extraction, the process was found to occur under a mixed reaction-diffusion resistance regime. calibrechem.com The extraction of yttrium and iron(III) can exhibit different rate-limiting steps, with temperature influencing the transition from kinetic to diffusion control for iron(III) extraction.
Table 2: Kinetic Parameters for Metal Ion Extraction with D2EHPA
| Metal Ion | Rate-Limiting Step | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Co(II) | Chemical Reaction | 13.80 kcal/mol | orientjchem.org |
| Fe(III) | Mixed Reaction-Diffusion | - | calibrechem.com |
| Y(III) | Diffusion | 16.2 ± 1.3 kJ/mol |
This table is interactive. Click on the headers to sort the data.
Selectivity Mechanisms in Multi-Component Systems
The selectivity of this compound in the separation of ions from multi-component systems is primarily governed by the principles of solvent extraction and ion exchange. The deprotonated 2-ethylhexyl phosphate anion is the active species that interacts with metal cations, and its efficiency is highly dependent on factors such as pH and the nature of the ions being separated.
In liquid-liquid extraction processes, the mechanism involves the transfer of metal ions from an aqueous phase to an organic phase containing the extractant. The selectivity for different metal ions is determined by the stability of the metal-extractant complexes formed at the interface and in the organic phase. For instance, in the separation of rare earth elements (REEs), the extraction efficiency generally increases with the atomic number of the lanthanide. This is attributed to the lanthanide contraction, which leads to an increase in the charge density of the ions and consequently stronger complex formation with the phosphate group.
The separation of transition metals, such as cobalt and nickel, from other ions is also a key application. The extraction of these metals is highly pH-dependent, allowing for selective separation by careful control of the aqueous phase acidity. For example, Co(II) can be effectively separated from Pb(II) using a supported liquid membrane impregnated with D2EHPA, with removal efficiencies of over 98% for Co(II).
The selectivity of this compound is not absolute and can be influenced by the presence of other ions and complexing agents. For example, the presence of certain complexing agents can either enhance or suppress the extraction of specific metals, a phenomenon that can be exploited to improve separation factors.
Table 1: Research Findings on Metal Ion Separation using 2-Ethylhexyl Phosphate Derivatives
| Metal Ions | Separation System | Key Findings |
|---|---|---|
| Eu(III) and Gd(III) | Supported Liquid Membrane with D2EHPA | Permeability coefficient increases with increasing pH of the feed solution, achieving up to 93% extraction. |
| U, Th, Tl, and REEs | Two-step solvent extraction with D2EHPA | D2EHPA showed very high extraction efficiency for radioactive elements and REEs, although with some co-extraction of d-block elements. mdpi.com |
| Cu(II) | Supported Liquid Membrane with D2EHPA in coconut oil | Flux of Cu(II) increases with increasing concentration in the feed. researchgate.net |
| Co(II) and Pb(II) | Ceramic Supported Liquid Membrane with D2EHPA | Over 98.7% removal of Co(II) and 66.4% of Pb(II) was achieved under optimal conditions. ekb.eg |
Role in Nanomaterial Synthesis and Stabilization: Surface Chemistry Aspects
The amphiphilic nature of the 2-ethylhexyl phosphate anion makes it an effective surfactant and stabilizing agent in the synthesis of nanomaterials. Its ability to adsorb at the surface of newly formed nanoparticles plays a crucial role in controlling their growth, morphology, and dispersion stability.
In surfactant-assisted nanoparticle synthesis, this compound can act as a template or a capping agent. In a templating role, it can form micelles or other organized structures in solution, which serve as nano-reactors for the synthesis of nanoparticles. For example, reverse micelles of D2EHPA have been used to synthesize silver and copper nanoparticles in an oil medium. nih.gov The size of the reverse micelles, which is influenced by the water-to-surfactant ratio, can control the final size of the nanoparticles.
As a capping agent, the 2-ethylhexyl phosphate anions adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final size and shape. This surface passivation is crucial for obtaining stable colloidal dispersions of nanoparticles. The hydrophobic 2-ethylhexyl tails extend into the solvent, providing steric hindrance that prevents the particles from coming into close contact and agglomerating.
The morphology and dispersion stability of nanoparticles are critical for their application in advanced materials. The use of surfactants like this compound provides a powerful tool for controlling these properties. The selective adsorption of the surfactant onto different crystallographic faces of a growing nanoparticle can alter their relative growth rates, leading to the formation of specific shapes such as nanorods, nanocubes, or nanowires.
In the synthesis of mesoporous silica (B1680970) microspheres, D2EHPA has been used as a cosurfactant to achieve stable suspensions and uniform pore structures. nih.gov The presence of D2EHPA played a key role in stabilizing the suspension without distorting the spherical morphology of the microspheres. nih.gov
The long-term stability of nanoparticle dispersions is also significantly enhanced by the presence of a stabilizing agent like this compound. The electrostatic repulsion between particles due to the charged phosphate head groups, combined with the steric hindrance from the alkyl chains, creates a robust barrier against aggregation.
Table 2: Influence of 2-Ethylhexyl Phosphate Derivatives on Nanoparticle Properties
| Nanoparticle System | Role of 2-Ethylhexyl Phosphate Derivative | Observed Effects |
|---|---|---|
| Mesoporous silica microspheres | Cosurfactant (HDEHP) | Stabilization of suspension, formation of uniform pore structures, and maintenance of spherical morphology. nih.gov |
| Silver and Copper nanoparticles | Stabilizing agent in oil media (HDEHP) | Formation of stable nanoparticles with sizes of 5 nm for Ag and 10 nm for Cu. nih.gov |
Interfacial Modification and Adhesion Promotion in Composite Materials
The performance of composite materials is highly dependent on the quality of the interface between the different constituent phases. This compound can be utilized as an interfacial modifier and adhesion promoter to enhance the compatibility and bonding between dissimilar materials, such as between a filler and a polymer matrix, or a coating and a metal substrate.
The mechanism of adhesion promotion involves the interaction of the phosphate head group with the surface of the substrate, typically a metal or a metal oxide. The phosphate group can form strong chemical bonds (e.g., covalent or ionic bonds) with the metal surface, creating a robust interfacial layer. Phosphate esters are known to bond chemically to metal surfaces, which not only improves adhesion but also provides a barrier to moisture, thus enhancing corrosion resistance.
The 2-ethylhexyl tails of the molecule can then interact with the polymer matrix of the composite or the binder of a coating. This interaction can be through physical entanglement or, if the polymer has complementary functional groups, through secondary interactions like van der Waals forces. This molecular bridge between the substrate and the polymer matrix leads to improved stress transfer across the interface, resulting in enhanced mechanical properties of the composite material.
In the context of coatings, organophosphorus compounds, including phosphates, are used as adhesion promoters in printing inks and other coating formulations. They have been shown to significantly improve the adhesion of coatings to various substrates, including metals.
Table 3: Applications in Interfacial Modification and Adhesion Promotion
| Application | Role of 2-Ethylhexyl Phosphate Derivative | Mechanism/Benefit |
|---|---|---|
| Printing Inks | Adhesion promoter in a composition with a titanium compound | Improves adhesion of the ink to the substrate. |
| Coatings on Metal Surfaces | Adhesion promoter | Forms strong ionic bonds (phosphate-metal) at the interface, improving adhesion and corrosion resistance. |
Environmental Fate and Ecotoxicological Mechanisms of Dipotassium 2 Ethylhexyl Phosphate in Model Systems
Biodegradation Pathways and Microbial Metabolism in Aquatic and Terrestrial Environments: Mechanistic Studies
The biodegradation of organophosphate esters (OPEs) is a critical process governing their persistence and impact in the environment. Microbial activity is the primary driver of the breakdown of these compounds. For Dipotassium (B57713) 2-ethylhexyl phosphate (B84403), a monoalkyl phosphate ester, biodegradation is anticipated to proceed via the hydrolysis of its ester bond. Its nature as a potassium salt suggests high water solubility, which would likely increase its bioavailability to microorganisms compared to neutral, more lipophilic OPEs.
Identification of Microbial Degradation Products and Intermediates
While specific studies on Dipotassium 2-ethylhexyl phosphate are not available, the metabolic pathway for alkyl phosphates is well-understood in principle. The biodegradation of phosphate esters generally involves a stepwise enzymatic hydrolysis that cleaves the ester bonds, ultimately releasing the alcohol moiety and inorganic orthophosphate. ecetoc.org
For this compound, the expected pathway involves a single hydrolysis step:
Initial Compound: this compound
Hydrolysis Reaction: The P-O-C ester linkage is cleaved by microbial enzymes.
Primary Metabolites: This reaction is predicted to yield 2-ethylhexanol and inorganic phosphate (orthophosphate).
The resulting 2-ethylhexanol is an alcohol that can be further metabolized by a wide range of microorganisms, typically serving as a carbon and energy source, and is ultimately expected to be mineralized to carbon dioxide and water under aerobic conditions. ecetoc.org The inorganic phosphate released can be utilized as a nutrient by microbial communities.
Enzyme Systems Involved in Phosphate Ester Hydrolysis
The key enzymatic reaction in the degradation of this compound is the hydrolysis of the single phosphoester bond. This type of reaction is catalyzed by a broad class of enzymes known as phosphatases or phosphomonoesterases . These enzymes are ubiquitous in aquatic and terrestrial environments, produced by a diverse array of bacteria, fungi, and algae.
Enzymes such as alkaline phosphatases and acid phosphatases are prime candidates for this transformation. They catalyze the cleavage of terminal phosphate groups from a variety of organic molecules. The metabolism of many organophosphorus compounds is initiated by hydrolase enzymes that reduce the toxicity of the parent compound. researchgate.net
Kinetics of Aerobic and Anaerobic Degradation
Specific degradation kinetic data for this compound are absent from the scientific literature. However, general trends for related alkyl phosphates can provide insight.
Aerobic Degradation: Under aerobic conditions, alkyl OPEs are generally considered to be more readily biodegradable than other classes of OPEs, such as chlorinated or aryl esters. nih.govnih.gov The high water solubility of a dipotassium salt would likely make the compound readily available for microbial uptake and degradation in the water column and moist soil environments. Studies on other OPEs have shown that higher sludge concentrations in treatment systems can help microorganisms adapt and improve removal rates. nih.govfrontiersin.org
Anaerobic Degradation: The anaerobic biodegradability of alkyl OPEs is often reported to be significantly lower than under aerobic conditions. nih.govnih.govfrontiersin.org Some studies indicate no obvious removal of non-chlorinated alkyl OPEs under anaerobic conditions. nih.gov Therefore, it is predicted that this compound would be more persistent in anoxic environments such as deep sediments or water-logged soils.
A summary of expected degradation characteristics is presented below.
| Condition | Expected Degradation Rate | Rationale |
| Aerobic | Moderate to High | Alkyl phosphates are generally susceptible to aerobic biodegradation. nih.govnih.gov High water solubility increases bioavailability. |
| Anaerobic | Low to Negligible | Alkyl OPEs typically exhibit poor degradation in the absence of oxygen. nih.govfrontiersin.org |
Adsorption, Desorption, and Mobility in Soil and Sediment Systems: Geochemical Interactions
The movement and partitioning of this compound in the environment are governed by its chemical properties and interactions with soil and sediment components. As a salt, its behavior is expected to differ substantially from the neutral, hydrophobic OPEs that are more commonly studied. Its high polarity and ionic nature are the dominant factors controlling its fate.
Influence of Soil Organic Matter and Clay Content on Sorption
The sorption of neutral OPEs is typically controlled by their hydrophobicity, leading to strong partitioning into soil organic matter. nih.gov However, for an ionic compound like this compound, this mechanism is less relevant.
Soil Organic Matter (SOM): Instead of acting as a primary sorbent, SOM may increase the mobility of this compound. Organic matter can compete with the phosphate group for binding sites on mineral surfaces. mdpi.comnih.gov Furthermore, dissolved organic matter can form complexes with cations, potentially reducing the opportunities for the phosphate anion to bind to soil particles.
Clay Content and Mineralogy: As an anion, the 2-ethylhexyl phosphate ion will be repelled by the net negative charge characteristic of many clay surfaces, particularly at neutral to high pH. This would limit adsorption and promote mobility. In acidic soils, where mineral surfaces like iron and aluminum oxides may have a positive charge, some anion exchange or ligand exchange is possible, which could lead to sorption. However, the compound would have to compete for these sites with naturally occurring inorganic phosphate, which is often present at much higher concentrations. slu.se
Leaching Potential in Different Soil Types
The leaching potential of a chemical is its tendency to move through the soil profile with percolating water.
Given its presumed high water solubility and anionic character, This compound is expected to have a high leaching potential . This is supported by assessments of related OPEs, which note that when triesters hydrolyze to form diester and monoester degradants, these products are expected to have much higher water solubility and a greater tendency to remain in the water compartment rather than sorbing to sediment or soil. industrialchemicals.gov.au
The degree of leaching would be influenced by soil type:
Sandy Soils: These soils, with their low clay and organic matter content and high hydraulic conductivity, would offer very few binding sites. Leaching potential in sandy soils is predicted to be very high.
Organic Soils: In soils with high organic matter, the compound's mobility is expected to be high due to the competition for binding sites and the high water content. mdpi.com
A summary of the predicted mobility and sorption characteristics is provided in the table below.
| Parameter | Predicted Characteristic | Rationale |
| Sorption to Organic Carbon (Koc) | Low | The compound is ionic and hydrophilic, unlike neutral OPEs that partition into organic matter. nih.gov |
| Sorption to Clay/Minerals | Low to Moderate | Repulsion from negatively charged surfaces is likely. Sorption is possible on positively charged Fe/Al oxides in acidic soils but faces competition from inorganic phosphate. slu.se |
| Mobility and Leaching Potential | High | High water solubility and weak sorption potential suggest a high likelihood of transport with soil water. industrialchemicals.gov.au |
Bioaccumulation Potential and Mechanistic Transport in Environmental Food Webs (Focus on lower trophic levels and mechanisms)
Organophosphate esters (OPEs) containing 2-ethylhexyl chains are recognized for their potential to accumulate in living organisms. industrialchemicals.gov.au Their degree of lipophilicity, often indicated by the octanol-water partition coefficient (log Kₒw), is a key factor driving this bioaccumulation. Compounds with moderate lipophilicity tend to show the highest potential for bioaccumulation. acs.orgnih.gov
Uptake and Elimination Kinetics in Aquatic Organisms (e.g., algae, daphnia)
The bioaccumulation of 2-ethylhexyl phosphates in lower trophic organisms like algae and zooplankton is a critical entry point into aquatic food webs. The processes of uptake from the surrounding water and subsequent elimination by the organism determine the net concentration that builds up in their tissues.
For instance, Di(2-ethylhexyl) phosphoric acid (DEHPA) is not expected to significantly accumulate in the tissues of aquatic organisms. lanxess.com Measured bioconcentration factors (BCF), which quantify the accumulation of a chemical from water into an organism, have been found to be low for DEHPA, with values ranging from 1 to 6.0. enfo.hu This suggests a relatively low potential for direct bioaccumulation from the water column into organisms.
Table 1: Bioaccumulation Data for Analogue 2-Ethylhexyl Phosphates
| Compound | Organism | Parameter | Value | Reference |
|---|---|---|---|---|
| Di(2-ethylhexyl) phosphoric acid (DEHPA) | Fish | BCF | 1 - 6.0 | enfo.hu |
| 2-Ethylhexyl diphenyl phosphate (EHDPP) | Fish | BCF | 1,100 - 3,500 | industrialchemicals.gov.au |
This table presents Bioconcentration Factor (BCF) values for analogue 2-ethylhexyl phosphate compounds, indicating their potential to accumulate in aquatic life.
Trophic Transfer Mechanisms within Model Ecosystems
Trophic transfer is the process by which contaminants are passed from one level of a food web to the next. For 2-ethylhexyl phosphates, this typically involves the consumption of contaminated primary producers (algae) by primary consumers (zooplankton like daphnia), which are then consumed by secondary consumers.
Some 2-ethylhexyl phosphates have shown the potential to biomagnify, meaning their concentration increases at successively higher levels in the food web. industrialchemicals.gov.au For example, 2-ethylhexyl diphenyl phosphate (EHDPP) has been observed to biomagnify in the food web of Taihu Lake, with a trophic magnification factor (TMF) of 3.61. researchgate.net A TMF value greater than 1 indicates that biomagnification is occurring. This potential is linked to its relatively high hydrophobicity and resistance to being broken down by metabolic processes in higher-trophic-level fish. researchgate.net
In contrast, some OPEs may undergo trophic dilution, where concentrations decrease up the food web. acs.org The specific structure of the food web and the metabolic capabilities of the organisms within it play a significant role in determining whether a compound biomagnifies or not. researchgate.netresearchgate.net
Mechanistic Ecotoxicological Pathways in Model Organisms (e.g., algal growth inhibition mechanisms, specific enzyme inhibition in aquatic invertebrates, cellular level effects)
The toxicity of 2-ethylhexyl phosphates to aquatic organisms occurs through various molecular and cellular pathways. These mechanisms can lead to observable effects at the organism and population level, such as reduced growth, reproduction, and survival.
Membrane Interaction and Permeability Alterations
As phosphate esters, these compounds have surfactant-like properties that can interfere with the structure and function of biological membranes. The lipophilic 2-ethylhexyl group can intercalate into the lipid bilayer of cell membranes, disrupting their integrity and altering their permeability. This can impair essential cellular processes such as nutrient transport, osmoregulation, and cell signaling, ultimately leading to cytotoxicity. While direct studies on membrane interactions of this compound are scarce, this is a recognized mechanism for many organophosphate compounds.
Oxidative Stress Induction and Antioxidant Response
Exposure to certain OPEs can lead to oxidative stress in aquatic organisms. nih.govresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these harmful molecules.
ROS can damage vital cellular components, including lipids, proteins, and DNA. In response to this stress, organisms may upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) to neutralize the excess ROS. For example, studies on other OPEs have shown they can induce oxidative stress, leading to lipid peroxidation and alterations in antioxidant enzyme activities in fish tissues and other aquatic life. nih.govresearchgate.net This response serves as a key biomarker for exposure to contaminants that induce oxidative damage.
Table 2: Ecotoxicity Endpoints for Analogue 2-Ethylhexyl Phosphates
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Di(2-ethylhexyl) phosphoric acid | Freshwater algae | NOEC (72h) | 50 | enfo.hu |
| Di(2-ethylhexyl) phosphoric acid | Daphnia magna | EC₅₀ (48h) | 26 | enfo.hu |
| 2-Ethylhexyl diphenyl phosphate | Daphnia magna | EC₅₀ (48h) | 0.29 | industrialchemicals.gov.au |
This table summarizes key ecotoxicity values for analogue compounds, including the No Observed Effect Concentration (NOEC) and the Median Effective Concentration (EC₅₀) which causes an effect in 50% of the test population.
Impact on Photosynthetic Efficiency in Algae
High concentrations of certain organic pollutants can interfere with the photosynthetic process. This can occur through several mechanisms, including:
Damage to Photosynthetic Pigments: The chemical may degrade chlorophyll and other accessory pigments, reducing the alga's ability to capture light energy.
Inhibition of Electron Transport: It can interfere with the flow of electrons within photosystems I and II, disrupting the conversion of light energy into chemical energy (ATP and NADPH).
Enzyme Inhibition: The compound might inhibit key enzymes involved in carbon fixation, such as RuBisCO.
Studies on the analogue compound 2-ethylhexyl diphenyl phosphate (EHDPP) have shown it to be toxic to green algae, with a 72-hour median effective concentration (EC₅₀) for growth inhibition of 0.25 mg/L. industrialchemicals.gov.au Similarly, Di(2-ethylhexyl) phosphoric acid has a no-observed-effect concentration (NOEC) for freshwater algae of 50 mg/L after 72 hours of exposure, indicating it is less toxic than EHDPP but can still inhibit growth at higher concentrations. enfo.hu This inhibition of growth is directly linked to impacts on photosynthetic efficiency and cell division. mdpi.com
Emerging Research Frontiers and Future Directions for Dipotassium 2 Ethylhexyl Phosphate
Integration with Advanced Manufacturing Technologies and Process Intensification
The synthesis of specialty chemicals like Dipotassium (B57713) 2-ethylhexyl phosphate (B84403) is undergoing a paradigm shift, moving away from conventional batch processing towards more agile and efficient manufacturing technologies. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is at the core of this transformation. aiche.orgunito.itmdpi.com A key area of development is the adoption of continuous flow chemistry.
Continuous flow systems, utilizing microreactors or tubular reactors, offer significant advantages over traditional batch methods for the synthesis of organophosphate esters and their salts. unito.itmdpi.comflinders.edu.aunih.gov These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when handling exothermic reactions or hazardous intermediates. flinders.edu.auuc.pt For the production of Dipotassium 2-ethylhexyl phosphate, a multi-step continuous flow process could be envisaged, starting from the phosphorylation of 2-ethylhexanol followed by an in-line neutralization step with a potassium source. This integrated approach would minimize manual handling, reduce waste generation, and allow for on-demand production. nih.gov
The integration of Process Analytical Technology (PAT) is another crucial frontier. In-line spectroscopic and spectrometric tools can provide real-time monitoring of the reaction progress, ensuring high conversion rates and product quality while minimizing the formation of by-products. flinders.edu.au This data-rich approach, combined with automation and control algorithms, facilitates process optimization and ensures high reproducibility. unito.it
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Organophosphate Salts
| Feature | Conventional Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat & Mass Transfer | Often limited by vessel size and mixing efficiency | Excellent due to high surface-area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reactor volumes |
| Process Control | Less precise, potential for temperature/concentration gradients | Precise control over temperature, pressure, residence time |
| Scalability | Problematic, often requires re-engineering | Simpler scale-up by operating for longer or in parallel |
| Footprint | Large, requires significant plant space | Compact, significantly smaller equipment size aiche.org |
| Waste Generation | Higher due to side reactions and workup steps | Minimized through optimized conditions and in-line separation |
Novel Applications in Sustainable Chemistry and Circular Economy Paradigms
The principles of sustainable "green" chemistry and the circular economy are increasingly guiding the application and lifecycle of chemical compounds. acs.orgsemanticscholar.orgresearchgate.netrsc.org For this compound, a water-soluble organophosphate, research is exploring its potential role in systems that promote resource recovery and reduce environmental impact.
A significant area of focus is the global phosphorus cycle. Phosphorus is a finite and critical resource, essential for agriculture, yet its linear use from mined rock to fertilizer leads to resource depletion and environmental pollution. rsc.orgmdpi.comaquaenviro.co.uk A circular economy for phosphorus aims to recover and recycle it from various waste streams, particularly wastewater. mdpi.comaquaenviro.co.ukrsc.orgnih.gov Research into phosphorus recovery technologies often involves the precipitation of phosphate salts, such as struvite (magnesium ammonium phosphate) or calcium phosphates. mdpi.comrsc.orgnih.gov this compound and its analogues could find novel applications as specialized extractants or phase-transfer agents in processes designed to selectively recover phosphate from complex aqueous media. Its surfactant properties could be harnessed to improve the efficiency of separation and purification of recovered phosphate materials, making them suitable for reuse in agriculture or industry.
Furthermore, as a surfactant, this compound is part of a class of compounds for which biodegradability is a key performance and environmental metric. acs.orgsemanticscholar.orgresearchgate.net Future research will likely focus on evaluating and enhancing its environmental profile, ensuring it can be used in formulations that are effective yet readily biodegradable, minimizing their persistence in the environment.
Development of Next-Generation Analogues with Tailored Performance and Environmental Profiles
The versatility of organophosphate chemistry allows for the rational design and synthesis of next-generation analogues with properties tailored for specific applications. Starting from the basic structure of this compound, targeted modifications can be made to enhance its performance characteristics, such as emulsifying power, thermal stability, or solubility, while simultaneously improving its environmental footprint.
Research in this area focuses on several key strategies:
Modification of the Alkyl Chain: The hydrophobic 2-ethylhexyl group can be replaced with other branched or linear alkyl chains, or functional groups can be introduced. For instance, incorporating ester or ether linkages could modulate the compound's biodegradability and surface activity. acs.orgsemanticscholar.orgresearchgate.net
Polyfluorination: While raising environmental questions that require careful assessment, the synthesis of polyfluorinated alkyl phosphate esters is an area of research for creating highly potent surfactants for specialized applications. nih.gov
Functionalization of the Phosphate Headgroup: Introducing additional functional groups near the phosphate moiety can create compounds with novel chelating or catalytic properties. mdpi.comresearchgate.net
The goal is to create a portfolio of organophosphate salts where performance and environmental impact are co-optimized. For example, developing analogues that are highly effective surfactants at lower concentrations and are readily biodegradable would align with the principles of green chemistry by reducing the total chemical load released into the environment.
Table 2: Potential Strategies for Analogue Development
| Modification Strategy | Target Property Enhancement | Potential Outcome |
|---|---|---|
| Varying alkyl chain length/branching | Surfactancy, solubility, biodegradability | Optimized performance for specific emulsion systems |
| Introducing ether or ester linkages | Biodegradability, hydrolytic stability | "Soft" surfactants with controlled environmental persistence |
| Using alternative counter-ions | Solubility, stability, specific ion effects | Improved formulation compatibility in complex mixtures |
Interdisciplinary Research Collaborations for Comprehensive Understanding and Innovation
Advancing the science of this compound and its analogues requires a convergence of expertise from multiple scientific disciplines. The complexity of its behavior in different systems—from its synthesis and formulation to its interaction with biological and environmental interfaces—necessitates a collaborative approach.
A significant frontier is the integration of computational chemistry with experimental research. researchgate.net Computational tools such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the physicochemical properties of novel analogues before they are synthesized in the lab. mdpi.comnih.govnih.gov This in silico approach can accelerate the design-build-test-learn cycle by prioritizing candidates with the most promising performance and environmental profiles, thereby reducing the time and resources spent on experimental work. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Dipotassium 2-ethylhexyl phosphate with high purity?
- Methodology : Synthesis typically involves neutralization of 2-ethylhexyl phosphoric acid with potassium hydroxide under controlled pH (e.g., pH 7–9). Use ACS reagent-grade potassium hydroxide and purified solvents to minimize impurities. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Validate purity using elemental analysis and titrimetric methods .
- Key Parameters : Monitor reaction temperature (20–40°C) to avoid ester hydrolysis. Confirm stoichiometry via acid-base titration .
Q. How can this compound be characterized using spectroscopic techniques?
- Methodology :
- FT-IR : Identify phosphate ester bonds (P=O stretch at 1250–1200 cm⁻¹; P-O-C stretches at 1050–950 cm⁻¹) .
- NMR : Use ³¹P NMR to confirm phosphate structure (δ 0–5 ppm for dialkyl phosphates). ¹H NMR resolves ethylhexyl chain signals (e.g., δ 0.8–1.5 ppm for CH₂ and CH₃ groups) .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M–2K]²⁻ ions for molecular weight confirmation .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (S25/S36/37/39).
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers away from strong oxidizers (UN 1902 guidelines) .
Advanced Research Questions
Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying this?
- Methodology :
- Use liposome models (e.g., DOPC/DOPG bilayers) to study membrane insertion via fluorescence anisotropy or surface plasmon resonance (SPR).
- Quantify partitioning coefficients using octanol-water systems.
- Advanced studies may employ molecular dynamics simulations to predict interactions with lipid headgroups .
Q. What advanced analytical techniques can resolve contradictions in reported solubility data across different solvents?
- Methodology :
- Perform systematic solubility studies using HPLC or gravimetric analysis under controlled conditions (temperature, ionic strength).
- Compare results with computational predictions (e.g., COSMO-RS or Hansen solubility parameters).
- Address discrepancies by verifying solvent purity and equilibration time (≥24 hrs) .
Q. How can the stability of this compound under high-temperature or acidic conditions be assessed?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for phosphate esters).
- Accelerated Aging Studies : Expose samples to 40–80°C and pH 2–12 for 1–4 weeks. Monitor degradation via ion chromatography for free phosphate release.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to analyze the chelation behavior of this compound with metal ions?
- Experimental Design :
- Titrate metal solutions (e.g., Ca²⁺, Fe³⁺) into the compound and monitor complexation via UV-Vis (charge-transfer bands) or potentiometry.
- Calculate stability constants (log K) using software like Hyperquad. Validate with ICP-MS for metal quantification .
Q. What statistical methods are recommended for resolving contradictory data in toxicity studies?
- Approach :
- Apply ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare dose-response curves across replicates.
- Use multivariate analysis (PCA) to identify confounding variables (e.g., solvent purity, cell line variability).
- Meta-analysis of published data can highlight methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
